Scientific Field: Chemistry
Application Summary: Tributylstannanylium trifluoromethanesulfonate is used as an organotin reagent. Organotin reagents are compounds with tin-carbon bonds that are used in organic chemistry.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The use of organotin reagents can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Scientific Field: Analytical Chemistry
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used in ion-pair chromatography for the fast and simultaneous determination of trifluoromethanesulfonate and p-toluenesulfonate.
Methods of Application: The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on a reversed-phase silica-based monolithic column with direct conductivity detection.
Results or Outcomes: The method has been applied to the determination of trifluoromethanesulfonate and p-toluenesulfonate in ionic liquids.
Scientific Field: Materials Science
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used as a multifunctional additive to achieve efficient inverted perovskite solar cells.
Methods of Application: The sulfonic group could coordinate with lead ions, thus reducing the perovskite crystallization process, and a high-quality perovskite film with large grain size, high crystallinity, and few defects is obtained.
Scientific Field: Organic Chemistry
Application Summary: Triflic acid, the short name for trifluoromethanesulfonic acid, is mainly used in research as a catalyst for esterification.
Results or Outcomes: The use of triflic acid as a catalyst can lead to the formation of esters, which are key compounds in many organic reactions.
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used in acid-catalyzed acylation of benzene.
Results or Outcomes: The use of Tributylstannanylium trifluoromethanesulfonate in acylation reactions can lead to up to 90% yield of ketone product.
Application Summary: This reagent is conveniently used in trifluoromethylation reactions.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The use of Tributylstannanylium trifluoromethanesulfonate in these reactions can lead to the formation of various organic compounds.
Methods of Application: The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on the Chromolith Speed ROD RP-18e column with direct conductivity detection.
Results or Outcomes: The spiked recoveries of CF3SO3− and C7H7SO3− were 101.1 and 100.2%, respectively.
Tributylstannanylium trifluoromethanesulfonate is an organotin compound characterized by the presence of a tributylstannanylium cation and a trifluoromethanesulfonate anion. The general formula for this compound can be represented as . This compound is notable for its unique properties derived from both its organotin structure and the highly electronegative trifluoromethanesulfonate group, which enhances its reactivity and stability in various
TBT triflate is a suspected endocrine disruptor and may exhibit similar toxicity as other organotin compounds.
The biological activity of tributylstannanylium trifluoromethanesulfonate is primarily associated with its toxicity and potential environmental impact. Organotin compounds, including tributylstannanylium, are known to exhibit endocrine-disrupting properties and have been linked to various ecological hazards. Studies have shown that organotin compounds can affect reproductive systems in marine organisms and pose risks to human health through bioaccumulation.
The synthesis of tributylstannanylium trifluoromethanesulfonate typically involves the reaction of tributylstannane with trifluoromethanesulfonic acid or its derivatives. A common method includes:
Tributylstannanylium trifluoromethanesulfonate finds applications in various fields, including:
Research on interaction studies involving tributylstannanylium trifluoromethanesulfonate focuses on its behavior in different chemical environments. These studies often examine:
Tributylstannanylium trifluoromethanesulfonate shares structural similarities with other organotin compounds. Here are some similar compounds along with their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tributyltin chloride | Organotin Compound | Known for its biocidal properties but highly toxic to marine life |
Triphenyltin hydroxide | Organotin Compound | Used as a fungicide; less reactive than tributyl derivatives |
Trimethylsilyl trifluoromethanesulfonate | Organosilicon Compound | Acts as a silylating agent; widely used in organic synthesis |
Triethylamine trifluoromethanesulfonate | Quaternary Ammonium | Utilized in different catalytic applications |
Tributylstannanylium trifluoromethanesulfonate is unique due to its specific reactivity profile and applications in organic synthesis compared to these similar compounds, particularly regarding its role as a Lewis acid and its environmental implications.